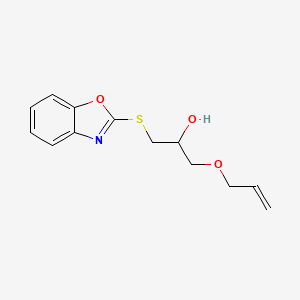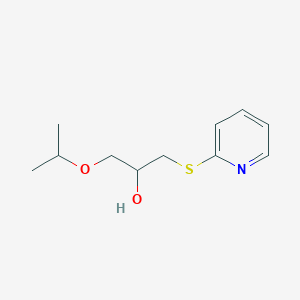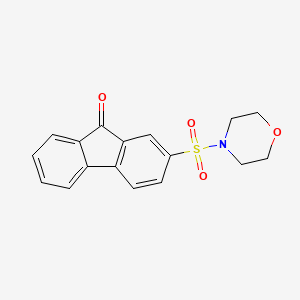
1-(allyloxy)-3-(1,3-benzoxazol-2-ylthio)-2-propanol
Overview
Description
1-(allyloxy)-3-(1,3-benzoxazol-2-ylthio)-2-propanol is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoxazole, which is a heterocyclic compound that has been extensively studied for its biological activities. In
Mechanism of Action
The mechanism of action of 1-(allyloxy)-3-(1,3-benzoxazol-2-ylthio)-2-propanol is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression regulation. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(allyloxy)-3-(1,3-benzoxazol-2-ylthio)-2-propanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to reduce the expression of various oncogenes and induce the expression of tumor suppressor genes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(allyloxy)-3-(1,3-benzoxazol-2-ylthio)-2-propanol in lab experiments is its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. In addition, this compound can be synthesized in a relatively simple manner, which makes it accessible for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(allyloxy)-3-(1,3-benzoxazol-2-ylthio)-2-propanol. One direction is to further explore the mechanism of action of this compound and identify its molecular targets. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. In addition, further studies are needed to evaluate the potential of this compound as a drug candidate for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 1-(allyloxy)-3-(1,3-benzoxazol-2-ylthio)-2-propanol is a compound that has potential applications in various fields of scientific research. This compound has been studied for its potential as an anticancer and anti-inflammatory agent. The synthesis method of this compound involves the reaction of 2-mercaptobenzoxazole with allyl bromide and 2-bromo-1-propanol. The mechanism of action of this compound is not fully understood, but studies have suggested that it may exert its biological activities by inhibiting various enzymes and signaling pathways. Further research is needed to fully understand the potential of this compound as a drug candidate.
Scientific Research Applications
1-(allyloxy)-3-(1,3-benzoxazol-2-ylthio)-2-propanol has potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In addition, this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-7-16-8-10(15)9-18-13-14-11-5-3-4-6-12(11)17-13/h2-6,10,15H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYIMYXFWJHANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CSC1=NC2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3845486.png)
![2-(2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845496.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B3845508.png)
![2-[(3-nitro-9H-carbazol-9-yl)methyl]phenol](/img/structure/B3845523.png)
![[1-(2-furylmethyl)-2-piperidinyl]methanol](/img/structure/B3845529.png)

![N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)

![N,N'-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845557.png)
![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)

![2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845587.png)
![ethyl (2-{[(2-pyridinylthio)acetyl]amino}-1,3-oxazol-4-yl)acetate](/img/structure/B3845600.png)